molecular formula C8H12O3 B12431829 Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12431829
M. Wt: 156.18 g/mol
InChI Key: CHGXJPKHGKIXPO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[3.1.0]hexane framework is known for its rigidity and strain, which can impart unique reactivity and properties to the molecules that contain it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co) can be employed . The reaction typically involves the formation of a diazo compound, which then undergoes cyclopropanation to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity. The molecular pathways involved can vary but often include inhibition or activation of specific proteins or signaling pathways.

Comparison with Similar Compounds

Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds such as:

    Bicyclo[2.2.1]heptane derivatives: Known for their use in pharmaceuticals and agrochemicals.

    Bicyclo[3.2.1]octane derivatives: Used in the synthesis of natural products and complex organic molecules.

The uniqueness of this compound lies in its specific bicyclic framework, which imparts distinct reactivity and properties compared to other bicyclic systems.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3

InChI Key

CHGXJPKHGKIXPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1CC(C2)O

Origin of Product

United States

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